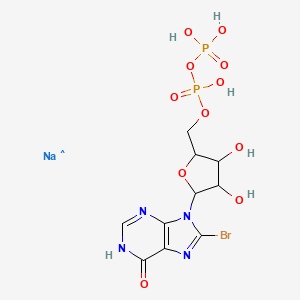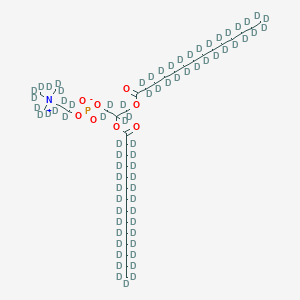
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate is a specialized chemical compound known for its unique structural features and reactivity. This compound contains trifluoromethyl groups and trichloroethyl groups attached to an acrylate moiety, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate typically involves the reaction of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol+Acryloyl chloride→1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as distillation or recrystallization, to ensure high purity and yield.
化学反応の分析
Types of Reactions
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate can undergo various chemical reactions, including:
Addition Reactions: The acrylate moiety can participate in polymerization reactions, forming polymers with unique properties.
Substitution Reactions: The trichloroethyl group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to initiate the polymerization of the acrylate moiety.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions involving the trichloroethyl group.
Major Products
Substituted Derivatives: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学的研究の応用
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Medicine: Research into its use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
作用機序
The mechanism of action of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate primarily involves its reactivity due to the presence of the acrylate moiety and the electron-withdrawing trifluoromethyl and trichloroethyl groups. These groups influence the compound’s reactivity, making it suitable for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
1,1-Bis(trifluoromethyl)benzene: Known for its use in the design of emitters exhibiting thermally activated delayed fluorescence.
1,1-Bis(trifluoromethyl)hydrazine: Synthesized by the thermal decomposition of tert-butyl bis(trifluoromethyl)carbamate.
2-(2-Fluoropyridinium-1-yl)-1,1-bis[(trifluoromethyl)sulfonyl]ethane-1-ide: Used in the synthesis of C-trifluoromethanesulfonyl triazoles.
Uniqueness
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate is unique due to its combination of trifluoromethyl and trichloroethyl groups attached to an acrylate moiety. This structure imparts distinct reactivity and properties, making it valuable for specific applications in polymer chemistry and materials science.
特性
分子式 |
C7H3Cl3F6O2 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
[1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-yl] prop-2-enoate |
InChI |
InChI=1S/C7H3Cl3F6O2/c1-2-3(17)18-4(5(8,9)10,6(11,12)13)7(14,15)16/h2H,1H2 |
InChIキー |
CXOOYJCWNCALDZ-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OC(C(F)(F)F)(C(F)(F)F)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12062637.png)






![Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)
